1'-(1-Benzyl-2,5-dioxo-3-pyrrolidinyl)-N,N-diethyl-4,4'-bipiperidine-1-sulfonamide
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Overview
Description
1’-(1-Benzyl-2,5-dioxo-3-pyrrolidinyl)-N,N-diethyl-4,4’-bipiperidine-1-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzyl group, a pyrrolidinyl ring, and a bipiperidine sulfonamide moiety, making it an interesting subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-(1-Benzyl-2,5-dioxo-3-pyrrolidinyl)-N,N-diethyl-4,4’-bipiperidine-1-sulfonamide typically involves multiple steps, including the formation of the pyrrolidinyl ring and the bipiperidine sulfonamide moiety. Common reagents used in the synthesis include benzyl chloride, diethylamine, and various sulfonating agents. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield while minimizing the risk of contamination. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1’-(1-Benzyl-2,5-dioxo-3-pyrrolidinyl)-N,N-diethyl-4,4’-bipiperidine-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, including halogenated compounds or other substituted derivatives.
Scientific Research Applications
1’-(1-Benzyl-2,5-dioxo-3-pyrrolidinyl)-N,N-diethyl-4,4’-bipiperidine-1-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, such as its use in drug development and as a lead compound for the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1’-(1-Benzyl-2,5-dioxo-3-pyrrolidinyl)-N,N-diethyl-4,4’-bipiperidine-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and affecting various cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
1’-(1-Benzyl-2,5-dioxo-3-pyrrolidinyl)-N,N-diethyl-4,4’-bipiperidine-1-sulfonamide can be compared with other similar compounds, such as:
1-Benzyl-2,5-dioxo-3-pyrrolidinyl acetate: Similar in structure but with different functional groups, leading to distinct chemical and biological properties.
N-(1-Benzyl-2,5-dioxo-3-pyrrolidinyl)-N-hydroxyheptanamide: Another related compound with variations in the side chains and functional groups, resulting in unique applications and activities.
The uniqueness of 1’-(1-Benzyl-2,5-dioxo-3-pyrrolidinyl)-N,N-diethyl-4,4’-bipiperidine-1-sulfonamide lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C25H38N4O4S |
---|---|
Molecular Weight |
490.7 g/mol |
IUPAC Name |
4-[1-(1-benzyl-2,5-dioxopyrrolidin-3-yl)piperidin-4-yl]-N,N-diethylpiperidine-1-sulfonamide |
InChI |
InChI=1S/C25H38N4O4S/c1-3-27(4-2)34(32,33)28-16-12-22(13-17-28)21-10-14-26(15-11-21)23-18-24(30)29(25(23)31)19-20-8-6-5-7-9-20/h5-9,21-23H,3-4,10-19H2,1-2H3 |
InChI Key |
CNFFRMJQCVPORL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)N1CCC(CC1)C2CCN(CC2)C3CC(=O)N(C3=O)CC4=CC=CC=C4 |
Origin of Product |
United States |
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